2-Thietanone
Overview
Description
2-Thietanone is an organic compound with the molecular formula C₃H₄OS. It is a four-membered ring structure containing sulfur, oxygen, and carbon atoms. This compound is a member of the thietane family, which are important aliphatic four-membered thiaheterocycles. Thietanes, including this compound, are found in various pharmaceutical and biological compounds and serve as useful intermediates in organic synthesis .
Synthetic Routes and Reaction Conditions:
Intermolecular Double Substitution: One traditional route for synthesizing thietanes involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide.
Intramolecular Substitution: Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates.
Photochemical [2 + 2] Cycloadditions: Inter- and intramolecular photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial production methods are less commonly disclosed in public literature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thietane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom in the thietane ring can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium sulfide are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
2-Thietanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thietanone involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and derivative of this compound being studied .
Comparison with Similar Compounds
Thietane: A four-membered ring structure similar to 2-Thietanone but without the carbonyl group.
Thiophene: A five-membered ring containing sulfur, which is more stable and aromatic compared to thietanes.
Oxetane: A four-membered ring containing oxygen, which is structurally similar but lacks sulfur.
Uniqueness of this compound: this compound is unique due to its combination of a four-membered ring structure with both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various sulfur-containing compounds .
Properties
IUPAC Name |
thietan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4OS/c4-3-1-2-5-3/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSLXZJXRBTXDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445902 | |
Record name | 2-Thietanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-95-7 | |
Record name | 2-Thietanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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